![molecular formula C15H18N2 B13881850 2-[(2-Phenylethylamino)methyl]aniline](/img/structure/B13881850.png)
2-[(2-Phenylethylamino)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Phenylethylamino)methyl]aniline is an organic compound that belongs to the class of aniline derivatives It features a phenylethylamine moiety attached to an aniline structure, making it a compound of interest in various fields of chemistry and medicinal research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Phenylethylamino)methyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with a phenylethylamine derivative. This reaction typically requires high temperatures and/or high pressures to ensure high yields . Another method involves the reduction of nitroarenes followed by amination .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. For example, the use of palladium-catalyzed amination reactions has been reported to be effective . These methods are preferred due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(2-Phenylethylamino)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic aromatic substitution reactions are common for this compound, especially when halogenated derivatives are used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Halogenated arenes and phenylethylamine derivatives are typical starting materials.
Major Products: The major products formed from these reactions include various substituted aniline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-[(2-Phenylethylamino)methyl]aniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(2-Phenylethylamino)methyl]aniline involves its interaction with specific molecular targets. For instance, it can act as a ligand for dopamine receptors, influencing neurotransmitter pathways . The compound’s structure allows it to bind to these receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Phenylethylamine: A simpler structure with similar biological activity.
Aniline: The parent compound, which lacks the phenylethylamine moiety.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
Uniqueness: 2-[(2-Phenylethylamino)methyl]aniline is unique due to its combined aniline and phenylethylamine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C15H18N2 |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
2-[(2-phenylethylamino)methyl]aniline |
InChI |
InChI=1S/C15H18N2/c16-15-9-5-4-8-14(15)12-17-11-10-13-6-2-1-3-7-13/h1-9,17H,10-12,16H2 |
InChI-Schlüssel |
KANCCAHXYJBGDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


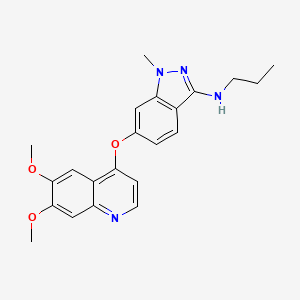
![6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13881790.png)
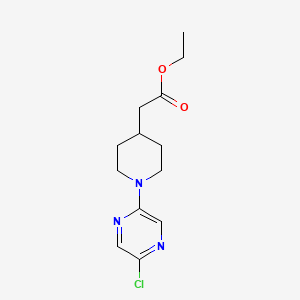
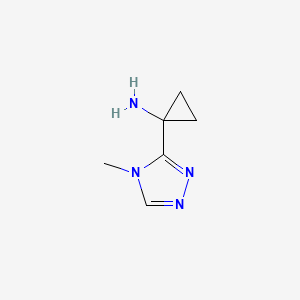
![5-nitro-1-(tetrahydro-2H-pyran-2-yl)-3-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole](/img/structure/B13881808.png)
![1,1-Dimethylethyl [6-chloro-2-(hydroxymethyl)-3-pyridinyl]carbamate](/img/structure/B13881811.png)
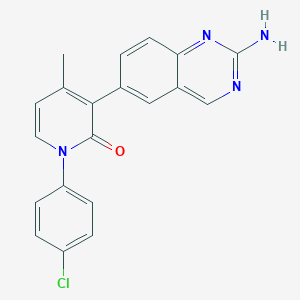

![Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13881830.png)

![2-[4-(2-Bromoacetyl)phenyl]ethyl acetate](/img/structure/B13881845.png)
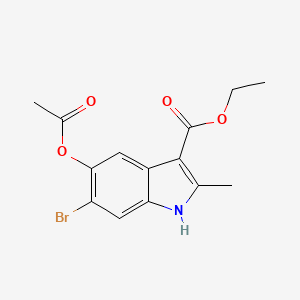
![8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B13881856.png)
![3-(2-hydroxypropylamino)-3-methyl-N-[2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B13881862.png)
